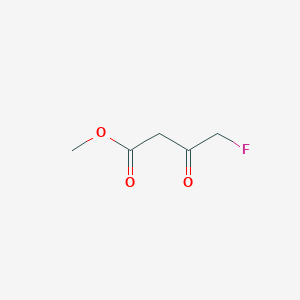

Methyl 4-fluoro-3-oxobutanoate

Description

Significance of Fluorinated β-Keto Esters in Organic Synthesis

Fluorinated β-keto esters are a class of compounds highly valued in organic synthesis, particularly in medicinal chemistry and materials science. mdpi.comthieme.de The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. ucc.iedur.ac.uk For instance, fluorine's high electronegativity can influence the acidity of nearby protons and the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.

These compounds serve as versatile synthetic precursors for several key reasons:

Multiple Reactive Sites: The presence of both a ketone and an ester group allows for a wide range of chemical transformations. mdpi.com The ketone can be reduced to an alcohol, while the ester can be hydrolyzed to a carboxylic acid or converted into an amide. mdpi.com

Active Methylene (B1212753) Group: The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly acidic, facilitating the formation of an enolate. This enolate is a powerful nucleophile, enabling the construction of new carbon-carbon bonds through reactions like alkylation and condensation.

Chiral Synthesis: The ketone group can be reduced asymmetrically to produce chiral α-fluoro-β-hydroxy esters. nih.gov These chiral building blocks are of immense interest for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is crucial for biological activity. researchgate.netnih.gov

The development of catalytic enantioselective methods to synthesize and modify fluorinated β-keto esters is an active area of research, with various metal complexes and organocatalysts being explored to achieve high levels of stereocontrol. mdpi.comnih.gov

Overview of Research Trajectories for Methyl 4-Fluoro-3-oxobutanoate and Analogues

Research involving this compound and its analogues primarily focuses on its utility as a precursor for creating more complex, selectively fluorinated molecules. One common synthetic route to prepare the compound itself involves the reaction of fluoroacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by reflux in methanol (B129727). prepchem.com

Key research directions include:

Synthesis of Heterocyclic Compounds: Fluorinated β-keto esters are crucial starting materials for synthesizing fluorinated heterocycles like pyrazoles, pyrimidinones, and coumarins, which are common scaffolds in pharmaceuticals and agrochemicals. ucc.iedur.ac.ukniscpr.res.ingoogle.com For example, the related compound ethyl 4,4,4-trifluoro-3-oxobutanoate is used in condensation reactions with salicylaldehydes to produce fluorinated chromenes and coumarins. niscpr.res.in

Asymmetric Transformations: A significant area of investigation is the asymmetric reduction of the keto group in this compound and its derivatives. oup.com Enzymes, such as carbonyl reductases from microorganisms like Burkholderia gladioli, and chemical catalysts are employed to produce specific stereoisomers of the corresponding fluoro-hydroxy-butanoate. nih.gov These chiral products are valuable intermediates for synthesizing complex molecules, including β-lactam antibiotics. researchgate.net

Development of Novel Synthetic Methods: Researchers are continuously exploring new ways to use these building blocks. This includes their application in multicomponent reactions, which allow for the rapid assembly of complex molecular structures from simple starting materials in a single step. dur.ac.uk Studies also investigate deoxofluorination reactions, where the oxygen of the keto group is replaced with two fluorine atoms to create β,β-difluorocarboxylic acid derivatives using reagents like sulfur tetrafluoride (SF₄). thieme-connect.com

The reactivity profile of this compound and its analogues makes them indispensable tools in modern synthetic chemistry, enabling the construction of novel fluorinated compounds with potential applications across various scientific fields. cymitquimica.comresearchgate.net

Table 2: Key Research Applications and Transformations

| Reaction Type | Reagents/Catalysts | Product Class | Significance |

|---|---|---|---|

| Synthesis of the title compound | Fluoroacetyl chloride, Meldrum's acid, Methanol | This compound | Provides access to the key building block. prepchem.com |

| Asymmetric Reduction | Carbonyl reductases, Bakers' yeast, Chiral metal catalysts | Chiral α-fluoro-β-hydroxy esters | Creates stereochemically defined building blocks for pharmaceuticals. nih.govoup.com |

| Heterocycle Synthesis | Hydrazines, Salicylaldehydes | Fluorinated pyrazoles, chromenes, coumarins | Access to important motifs in medicinal and agrochemical chemistry. niscpr.res.ingoogle.com |

| Deoxofluorination | Sulfur Tetrafluoride (SF₄) | β,β-difluorocarboxylic acids | Introduces a gem-difluoro group, a common feature in bioactive molecules. thieme-connect.com |

| Multicomponent Reactions | Aldehydes, Amines | Highly functionalized fluorinated molecules | Efficiently builds molecular complexity in a single step. dur.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYJRDRXGWCIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Fluoro 3 Oxobutanoate

Intrinsic Reactivity of the β-Keto Ester Moiety

The reactivity of Methyl 4-fluoro-3-oxobutanoate is fundamentally governed by the β-keto ester functional group. This motif possesses two key reactive sites: the electrophilic carbonyl carbon of the ketone and the ester, and the acidic α-hydrogens.

Esterification Reactions

Esterification, or more precisely, transesterification, is a characteristic reaction of β-keto esters. In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for another alkyl or aryl group. The generally accepted mechanism for acid-catalyzed transesterification involves protonation of the ester carbonyl, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol (B129727).

Table 1: General Conditions for Transesterification of β-Keto Esters

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |

|---|---|---|---|

| Sulfuric Acid | Respective Alcohol | Reflux | 2 - 24 |

| Sodium Alkoxide | Respective Alcohol | Room Temperature to Reflux | 1 - 12 |

| Titanium (IV) Isopropoxide | Respective Alcohol | Reflux | 4 - 48 |

This table represents general conditions for β-keto esters and serves as a predictive guide for this compound.

Nucleophilic Addition Reactions

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. A wide variety of nucleophiles, including organometallic reagents, hydrides, and enolates, can add to the carbonyl carbon. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield a tertiary alcohol. nih.gov

The rate of nucleophilic addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and enhance the rate of reaction. nih.gov

Table 2: Examples of Nucleophilic Addition to β-Keto Esters

| Nucleophile | Product Type | General Observations |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Typically proceeds with good yield. |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Highly reactive, may lead to side reactions. |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Selective for the ketone over the ester. |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both the ketone and the ester. |

This table provides examples of typical nucleophilic addition reactions for β-keto esters. The presence of the α-fluorine in this compound will influence the reactivity (see section 3.2.1).

Scission Reactions

β-Keto esters can undergo cleavage of the C-C bond between the α- and β-carbons. This "scission" can occur under both acidic and basic conditions.

Acid-Catalyzed Scission (Keto-Acid Cleavage): In the presence of strong acid and water, β-keto esters can be hydrolyzed to the corresponding β-keto acid. These β-keto acids are often unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.

Base-Catalyzed Scission (Retro-Claisen Condensation): Treatment of a β-keto ester with a strong base can lead to the reverse of a Claisen condensation. The base attacks the ketone carbonyl, leading to a tetrahedral intermediate. Subsequent cleavage of the Cα-Cβ bond results in the formation of an ester and an enolate. This reaction is typically driven to completion by the use of a stoichiometric amount of base.

Role of the Fluorine Atom in Modulating Reactivity

The introduction of a fluorine atom at the α-position of the β-keto ester moiety in this compound has a profound impact on its reactivity, arising from both electronic and stereochemical effects.

Electronic Effects on Acidity and Electrophilicity

The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect (-I effect). This has two major consequences:

Increased Acidity of α-Hydrogens: The inductive effect of the fluorine atom stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This increased stability of the enolate translates to a lower pKa for the α-hydrogens compared to their non-fluorinated analogs, making them more acidic. The pKa of α-hydrogens in typical β-keto esters is around 11, and the presence of an α-fluoro substituent is expected to lower this value. libretexts.orglibretexts.orgpressbooks.pubucalgary.cayoutube.com

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing fluorine atom enhances the partial positive charge on the adjacent carbonyl carbon, making it more electrophilic. This increased electrophilicity generally leads to a higher reactivity towards nucleophiles. nih.gov For instance, studies on related fluorinated ketones have shown an activating effect toward nucleophilic addition with increasing fluorine substitution.

Table 3: Predicted Electronic Effects of α-Fluorination on Methyl 3-oxobutanoate

| Property | Methyl 3-oxobutanoate (Reference) | This compound (Predicted) | Rationale |

|---|---|---|---|

| pKa of α-H | ~11 | < 11 | Inductive stabilization of the enolate by fluorine. libretexts.orglibretexts.orgpressbooks.pubucalgary.cayoutube.com |

| Electrophilicity of Ketone Carbonyl | Baseline | Increased | Inductive electron withdrawal by fluorine. nih.gov |

Stereochemical Influence on Reaction Pathways

The presence of a stereocenter at the α-carbon in reactions of the enolate of this compound introduces the possibility of stereochemical control. The formation of either the (E)- or (Z)-enolate can lead to different diastereomeric products in subsequent reactions, such as aldol (B89426) additions.

The stereochemical outcome of reactions involving the enolate is influenced by the Zimmerman-Traxler model for aldol reactions, which predicts a chair-like six-membered transition state. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the product. msu.eduharvard.edu

In the case of the enolate of this compound, the fluorine atom, due to its small size, may exert less steric influence than other larger groups. However, electrostatic interactions between the fluorine and other polar groups in the transition state can play a significant role in determining the facial selectivity of the reaction. For example, in the reduction of α-fluoro-β-ketoesters using ketoreductases, high diastereomeric and enantiomeric excesses have been achieved, demonstrating the profound influence of the fluorine atom on the stereochemical course of the reaction. alaska.eduresearchgate.netalaska.edunih.govnih.gov

The precise stereochemical outcomes are highly dependent on the specific reactants, catalysts, and reaction conditions employed.

Mechanistic Studies of Key Transformations

Self-Mannich Reaction Mechanisms

The Mannich reaction is a fundamental three-component organic reaction involving the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. The general mechanism commences with the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde. Subsequently, the enol form of a carbonyl compound attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, known as a Mannich base.

While specific studies detailing the self-Mannich reaction of this compound are not extensively documented, the molecule possesses the necessary functionalities to undergo such a transformation, acting as both the enolizable carbonyl component and, upon reaction with an amine, the precursor to the iminium ion.

The proposed mechanism for a self-reaction would involve two molecules of the ketoester and an amine catalyst (e.g., a secondary amine like diethylamine):

Iminium Ion Formation: One molecule of this compound could theoretically react at its more electrophilic ketone carbonyl with a secondary amine to form a hemiaminal, which then dehydrates to form an electrophilic enamine or iminium species. The presence of the adjacent fluoromethyl group would influence this equilibrium.

Enolate Formation: A second molecule of this compound, catalyzed by the amine base, would form an enolate by deprotonation at the C2 position (the active methylene (B1212753) group). The electron-withdrawing nature of both the ester and the fluorinated ketone enhances the acidity of these protons.

Nucleophilic Attack: The enolate would then act as a nucleophile, attacking the electrophilic carbon of the iminium ion formed from the first molecule.

Product Formation: This carbon-carbon bond formation would result in a dimeric structure, which upon hydrolysis of the iminium/enamine functionality, would yield the final self-Mannich adduct.

This pathway remains a plausible, though not experimentally detailed, aspect of the compound's reactivity profile.

Knoevenagel Condensation Reaction Mechanisms

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base. wikipedia.org this compound, with its active methylene group at the C2 position, is an excellent substrate for this reaction.

The mechanism proceeds via the following steps:

Enolate Formation: A basic catalyst (e.g., piperidine (B6355638), morpholine) removes a proton from the α-carbon (C2) of this compound, forming a nucleophilic enolate. The acidity of this proton is enhanced by the two adjacent carbonyl groups.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate (an aldol-type adduct). sigmaaldrich.com

Dehydration: The intermediate is then protonated, and a subsequent elimination of a water molecule occurs to form a new carbon-carbon double bond, resulting in the final α,β-unsaturated product. sigmaaldrich.com

Studies on the closely related compound, ethyl 4-chloro-3-oxobutanoate, in its reaction with various aromatic aldehydes in ionic liquids, provide insight into this transformation. The reaction yields ethyl 2-chloroacetyl-3-arylpropenoates, with the formation of both (E) and (Z) diastereomers. scite.ai The diastereomeric ratio is influenced by the nature of the aromatic aldehyde used. scite.ai Given the similar electronic properties of fluorine and chlorine, comparable reactivity and stereochemical outcomes can be anticipated for this compound.

| Aromatic Aldehyde Substituent (Aryl Group) | (E)/(Z) Ratio | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 85/15 | 84 |

| 4-Methoxyphenyl | 79/21 | 79 |

| Phenyl | 64/36 | 68 |

| 2-Furanyl | 58/42 | 55 |

| 3,4-Methylenedioxyphenyl | 56/44 | 44 |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Anilines, Hydrazines)

This compound possesses two electrophilic carbonyl centers: the C3 ketone and the C1 ester. This leads to interesting chemoselectivity in reactions with nitrogen-containing nucleophiles like anilines and hydrazines.

Reactions with Anilines: The reaction of β-ketoesters with anilines can proceed via two main pathways: attack at the ketone carbonyl to form an enaminone, or attack at the ester carbonyl to form an amide. Studies on the analogous ethyl 4,4,4-trifluoro-3-oxobutanoate show that this chemoselectivity can be controlled by reaction conditions. researchgate.net

Enaminone Formation: Nucleophilic attack by the aniline (B41778) nitrogen on the more electrophilic ketone carbonyl (C3), followed by dehydration, yields a β-enaminoester. This pathway is often favored under kinetic control.

Amide Formation: Attack on the ester carbonyl (C1) results in nucleophilic acyl substitution, eliminating methanol and forming an N-aryl-β-ketoamide. This pathway can be favored under thermodynamic control or with specific catalysts.

These intermediates are valuable as they can be cyclized to form different quinolinone heterocycles. researchgate.net

Reactions with Hydrazines (Knorr Pyrazole (B372694) Synthesis): The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic method for synthesizing pyrazole heterocycles, known as the Knorr pyrazole synthesis. jk-sci.com Because this compound is an unsymmetrical dicarbonyl, the reaction with a substituted hydrazine (B178648) can lead to a mixture of regioisomers.

The mechanism involves two key steps:

Initial Condensation: The hydrazine first attacks one of the two carbonyl groups. The more nucleophilic nitrogen of a substituted hydrazine typically initiates the attack. Condensation at the more reactive ketone (C3) is generally favored over the ester (C1). This forms a hydrazone intermediate.

Intramolecular Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. jk-sci.com

The regioselectivity of the reaction is a critical consideration. In the case of this compound, attack by a substituted hydrazine (R-NHNH₂) can result in two possible pyrazole regioisomers, depending on whether the initial attack is at C1 or C3. The electronic effects of the fluoromethyl group and the methyl ester group, as well as the reaction conditions (solvent, temperature), play a crucial role in determining the final product ratio. For instance, using fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from related fluorinated 1,3-diketones.

| Product Type | Favored Conditions | Intermediate |

|---|---|---|

| Enaminone | Kinetic Control (e.g., lower temperature, no catalyst) | Attack at Ketone (C3) |

| Amide | Thermodynamic Control (e.g., higher temperature, acid catalyst) | Attack at Ester (C1) |

Cycloaddition Reactions and Heterocycle Formation

While classic pericyclic cycloaddition reactions like the Diels-Alder reaction are less common for β-ketoesters acting as the diene or dienophile, this compound is a valuable substrate for formal cycloaddition pathways and other cyclization reactions to form heterocycles.

One such pathway involves the reaction of a β-ketoester with an α,β-unsaturated system, often initiated by a Michael addition. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, in the presence of a base like triethylamine, leads to the formation of dihydropyran and piperidine derivatives. researchgate.net

The proposed mechanism for the formation of a pyran ring is as follows:

Michael Addition: The enolate of the ketoester, formed by base catalysis, acts as a Michael donor and adds to the electron-deficient alkene of the arylidenemalononitrile (the Michael acceptor).

Intramolecular Cyclization: The resulting intermediate contains a nucleophilic group (e.g., the oxygen of the enol or a nitrogen from a nitrile group after hydrolysis/rearrangement) that attacks an electrophilic center within the same molecule. In this case, the oxygen from the ketoester's enol form attacks one of the nitrile carbons.

Tautomerization/Protonation: The cyclized intermediate then undergoes tautomerization and protonation steps to yield the stable heterocyclic product, such as a substituted dihydropyran.

The ratio of the resulting heterocyclic products (e.g., pyran vs. piperidine derivatives) can be highly dependent on the specific substrates and the reaction solvent used. researchgate.net This highlights the compound's utility in constructing complex heterocyclic frameworks through cascade reaction mechanisms.

Radical Chemistry Pathways Involving Fluorinated Dicarbonyls

Detailed mechanistic studies focusing specifically on the radical chemistry of this compound are not widely available in the surveyed literature. Fluorinated dicarbonyls can, in principle, participate in radical reactions initiated by photolysis, thermolysis, or radical initiators. Potential pathways could include radical-mediated cyclizations or additions. However, without specific research findings, a detailed discussion of established radical pathways for this particular compound cannot be provided.

Synthetic Utility of Methyl 4 Fluoro 3 Oxobutanoate As a Versatile Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The presence of both a ketone and an ester functionality, separated by a methylene (B1212753) group, makes methyl 4-fluoro-3-oxobutanoate an ideal 1,3-dielectrophilic synthon. The fluorinated methyl group significantly influences the reactivity of the adjacent carbonyl and can impart unique properties to the resulting heterocyclic products.

Fluorinated pyrans and dihydropyridines are significant heterocyclic scaffolds in medicinal chemistry. While multicomponent reactions like the Hantzsch synthesis are classic methods for preparing dihydropyridines from β-ketoesters, the direct application of this compound in such one-pot syntheses is not extensively documented in readily available literature.

Typically, the synthesis of fluorinated dihydropyridines involves methods such as the electrophilic fluorination of pre-existing 1,2-dihydropyridine rings using reagents like Selectfluor®. mdpi.comnih.gov Similarly, the synthesis of fluorinated tetrahydropyrans is often achieved through fluoro-Prins cyclization reactions. nih.govresearchgate.net A patent for a related trifluoromethyl compound suggests that trifluoro-3-oxo-butanoate esters can be reacted with aldehydes to form pyrans, which are then converted to dihydropyridines, indicating a potential, though not directly confirmed, pathway for the monofluorinated analog. google.com

Table 1: General Hantzsch Dihydropyridine Synthesis This table illustrates the classical Hantzsch reaction, a potential but underexplored route for this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| β-Ketoester | Aldehyde | Ammonia (B1221849)/Amine | Dihydropyridine |

| This compound | R-CHO | NH₃ | 1,4-Dihydropyridine-3,5-dicarboxylate derivative |

Pyrazoles

The Knorr pyrazole (B372694) synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netslideshare.net this compound, as a fluorinated 1,3-dicarbonyl compound, readily undergoes this reaction to produce fluorinated pyrazoles. The reaction proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com This method provides a straightforward and efficient route to 5-(fluoromethyl)-substituted pyrazole-3-carboxylates, which are valuable intermediates in drug discovery. researchgate.net

Table 2: Synthesis of Fluorinated Pyrazoles via Knorr Cyclization

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydrazine hydrate | Knorr pyrazole synthesis | Methyl 5-(fluoromethyl)-1H-pyrazole-3-carboxylate |

| This compound | Phenylhydrazine | Knorr pyrazole synthesis | Methyl 5-(fluoromethyl)-1-phenyl-1H-pyrazole-3-carboxylate |

Isoxazoles

The synthesis of isoxazoles can be readily achieved by the condensation of a 1,3-dicarbonyl compound with hydroxylamine. researchgate.net This reaction is one of the most common methods for constructing the isoxazole (B147169) ring. nih.gov this compound serves as an excellent substrate for this transformation. The reaction involves the formation of an oxime with the ketone carbonyl, followed by cyclization and dehydration to afford the 5-(fluoromethyl)isoxazole-3-carboxylate derivative. This approach offers a direct pathway to highly functionalized, fluorinated isoxazoles, which are prevalent motifs in many biologically active compounds. nih.govnih.gov

Table 3: Synthesis of Fluorinated Isoxazoles

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride | Condensation/Cyclization | Methyl 5-(fluoromethyl)isoxazole-3-carboxylate |

Quinolinones

The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters. wikipedia.org This reaction involves an initial condensation to form a β-aminoacrylate intermediate, which then undergoes thermal cyclization at high temperatures. wikipedia.orgresearchgate.net this compound can be employed as the β-ketoester component, reacting with various anilines to produce 2-(fluoromethyl)-4-hydroxyquinoline derivatives. jptcp.com These fluorinated quinolinone structures are of significant interest due to their prevalence in antimicrobial agents. nih.gov

Table 4: Synthesis of Fluorinated Quinolinones via Conrad-Limpach Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Aniline (B41778) | Conrad-Limpach synthesis | 2-(Fluoromethyl)-4-hydroxyquinoline |

| This compound | 3-Fluoro-4-morpholinoaniline | Conrad-Limpach synthesis | 2-(Fluoromethyl)-7-fluoro-6-morpholino-4-hydroxyquinoline |

β-Lactams and Azetidinones

β-Lactams (azetidin-2-ones) are a critically important class of compounds, most notably found in penicillin and cephalosporin (B10832234) antibiotics. Their synthesis is typically achieved through methods such as the Staudinger cycloaddition of a ketene (B1206846) with an imine or other specialized cyclization strategies. A review of common synthetic routes for fluorinated β-lactams does not indicate the use of β-ketoesters like this compound as direct precursors for the formation of the four-membered azetidinone ring. The construction of this strained ring system generally requires different types of starting materials and reaction pathways.

The Hantzsch pyrrole (B145914) synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgtaylorandfrancis.com In this multicomponent reaction, this compound can serve as the β-ketoester component. The reaction sequence involves the formation of an enamine from the β-ketoester and ammonia/amine, followed by alkylation with the α-haloketone and subsequent cyclization to form the pyrrole ring. wikipedia.org This method allows for the assembly of highly substituted pyrroles containing a fluorinated side chain, which are valuable heterocyclic building blocks. researchgate.net

Table 5: Synthesis of Fluorinated Pyrroles via Hantzsch Synthesis

| Reactant 1 (β-Ketoester) | Reactant 2 (α-Haloketone) | Reactant 3 (Amine) | Product |

|---|---|---|---|

| This compound | Chloroacetone | Ammonia | Methyl 2-(fluoromethyl)-4-methyl-1H-pyrrole-3-carboxylate |

| This compound | Phenacyl bromide | Methylamine | Methyl 5-(fluoromethyl)-1-methyl-2-phenyl-1H-pyrrole-4-carboxylate |

Applications in the Construction of Chiral Fluorinated Molecules

The demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methodologies. This compound serves as a key starting material in this endeavor, providing a scaffold for the stereocontrolled introduction of fluorine into chiral molecules.

Fluorinated amino acids are of significant interest as they can impart unique conformational constraints and metabolic stability to peptides and proteins. This compound is a valuable precursor for the asymmetric synthesis of both α- and β-amino acid derivatives.

One common strategy involves the asymmetric amination of the α-position of the β-keto ester. This can be achieved using chiral catalysts, such as guanidine-bisurea bifunctional organocatalysts, which can facilitate the reaction with azodicarboxylates to yield α-amino products with high enantioselectivity. beilstein-journals.org The resulting α-amino-β-keto ester can then be further manipulated, for instance, through decarboxylation, to afford the desired α-amino acid derivative.

For the synthesis of β-amino acids, the ketone functionality of this compound can be targeted. A biomimetic approach involving transamination of the β-keto group, often catalyzed by enzymes, can lead to the formation of β-fluoro-β-amino acids. Alternatively, chemical methods involving the formation of an enamine followed by stereoselective reduction can also be employed to introduce the amino group at the β-position.

| Reactant | Reagent/Catalyst | Product Type | Potential Enantiomeric Excess (ee) |

| This compound | Diethyl azodicarboxylate / Chiral guanidine-bisurea catalyst | α-Amino acid derivative | up to 94% |

| This compound | Chiral amine / Reducing agent | β-Amino acid derivative | High |

Table 1: Examples of Asymmetric Synthesis of Amino Acid Derivatives from β-Keto Esters

The development of novel chiral auxiliaries and ligands is crucial for advancing asymmetric catalysis. The fluoro-keto ester scaffold of this compound offers a unique platform for the design of such molecules. The presence of both a ketone and an ester functionality allows for the straightforward introduction of chiral moieties.

For instance, condensation of the ketone with a chiral amine can generate a chiral enamine or imine, which can then act as a chiral auxiliary to direct subsequent reactions. mdpi.com Similarly, the ester group can be modified to incorporate chiral alcohols or amines.

Furthermore, the β-dicarbonyl unit can act as a chelating moiety for metal ions, making it a suitable backbone for the synthesis of chiral ligands. By introducing chiral substituents, it is possible to create a chiral environment around a metal center, which can then be used to catalyze a variety of asymmetric transformations. While specific examples utilizing this compound are not extensively documented, the general utility of β-keto esters in the synthesis of chiral ligands, such as those used in asymmetric hydrogenation, suggests a promising area of application for this fluorinated building block. researchgate.net

Contributions to the Synthesis of Complex Aromatic and Aliphatic Compounds

The reactivity of this compound extends to the construction of complex cyclic and acyclic systems, including aromatic and aliphatic compounds. Its ability to participate in a variety of cyclization and multicomponent reactions makes it a valuable tool for synthetic chemists.

A notable application of analogous fluorinated β-keto esters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, is in the synthesis of trifluoromethyl-containing heterocycles. researchgate.netresearchgate.net These reactions often proceed through a cascade of transformations, including Michael additions and intramolecular cyclizations. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a base can lead to the formation of dihydropyran and piperidine (B6355638) derivatives. researchgate.net Similarly, one-pot, three-component reactions with aromatic aldehydes and other active methylene compounds can yield complex fused heterocyclic systems. researchgate.net

These examples with a trifluoro-analogue strongly suggest that this compound would be a suitable substrate for similar transformations, leading to the synthesis of a variety of monofluoro-substituted heterocyclic compounds. The reactivity of the β-keto ester moiety allows for its participation in Knoevenagel condensations, Michael additions, and subsequent cyclizations to form a wide range of carbocyclic and heterocyclic structures. For instance, reaction with arylhydrazines can lead to the formation of pyrazole derivatives. nih.gov

| Reactants | Catalyst/Conditions | Product Type |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitrile | NEt3, ethanol | 2-Trifluoromethyl-3,4-dihydro-2H-pyran and 2-(Trifluoromethyl)piperidine derivatives |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Aromatic aldehyde, 3-Methylpyrazol-5-one | - | Tetrahydropyrazolopyran carboxylate derivatives |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, 2-Hydroxynaphthoquinone, Aromatic aldehyde | NH4OAc, Acetic acid | Tetrahydro-2H-benzo[g]chromene derivatives |

Table 2: Examples of Heterocycle Synthesis using Ethyl 4,4,4-trifluoro-3-oxobutanoate

Integration into Polymer Chemistry and Materials Science

The incorporation of fluorine into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and surface characteristics. While the direct polymerization of this compound is not a common application, its functional groups offer potential for its use as a monomer or a modifying agent in polymer synthesis.

The ester functionality of this compound could be utilized in polycondensation reactions with diols or diamines to produce fluorinated polyesters or polyamides. The presence of the ketone and the fluorinated methylene group would introduce unique functionalities into the polymer backbone, potentially influencing the material's properties.

Alternatively, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting fluorinated monomer could then be copolymerized with other monomers to create fluoropolymers with tailored properties. Fluoropolymers are known for their use in a wide range of applications, from high-performance coatings to advanced materials in the electronics and aerospace industries. nih.gov The introduction of a functionalized fluorinated monomer derived from this compound could lead to new materials with enhanced performance characteristics.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. A combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and vibrational and electronic spectroscopy would be required for a thorough characterization of Methyl 4-fluoro-3-oxobutanoate.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be fundamental for its structural confirmation.

¹H NMR would reveal the number of different proton environments, their multiplicity (splitting patterns), and integration (ratio of protons). The spectrum is expected to show signals for the methyl ester protons (-OCH₃), the methylene (B1212753) protons adjacent to the carbonyl and ester groups (-C(=O)CH₂C(=O)-), and the fluorinated methylene protons (-CH₂F). The coupling of protons with the adjacent fluorine atom would result in characteristic splitting patterns, providing key evidence for the fluoro-substituted position.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbons, the methylene carbons, and the methyl carbon would be indicative of their electronic environments. Furthermore, the carbon signals for the fluorinated methylene group would exhibit coupling with the ¹⁹F nucleus (¹JCF and ²JCF), which is a powerful diagnostic tool for identifying the position of fluorine substitution.

¹⁹F NMR is a highly sensitive technique specific to fluorine atoms. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to a methylene group adjacent to a carbonyl group. The coupling of the fluorine with the adjacent protons would be observed, providing further confirmation of the structure.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons.

COSY would show correlations between coupled protons, for instance, between the two methylene groups.

HSQC would correlate directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbons.

A representative, though hypothetical, summary of expected NMR data is presented in Table 1.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~3.75 | s | - | -OCH₃ |

| ~3.60 | t | JHH ≈ 7 Hz | -C(=O)CH ₂C(=O)- | |

| ~5.00 | t | JHF ≈ 47 Hz | -CH ₂F | |

| ¹³C | ~52 | q | - | -OC H₃ |

| ~45 | t | JCF ≈ 20 Hz | -C(=O)C H₂C(=O)- | |

| ~85 | t | JCF ≈ 180 Hz | -C H₂F | |

| ~168 | s | - | -C (=O)O- | |

| ~200 | t | JCF ≈ 25 Hz | -C (=O)CH₂F | |

| ¹⁹F | ~ -230 | t | JFH ≈ 47 Hz | -CH₂F |

Note: The values in this table are estimations based on known chemical shift ranges and coupling constants for similar functional groups and should not be considered as experimentally verified data.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Vibrational Spectroscopy (e.g., Infrared) and Electronic Spectroscopy (e.g., UV-Visible)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=O (ester and ketone), C-O, and C-F bonds. The presence of two distinct carbonyl stretching frequencies would be a key feature, differentiating the ester and ketone groups.

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Saturated ketones and esters typically exhibit weak n→π* transitions in the UV region. The presence of the β-dicarbonyl system in this compound might lead to characteristic absorptions, and the position of these absorptions could be influenced by the solvent polarity.

Quantum Chemical and Computational Modeling Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations could be employed to predict the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles in the gas phase. These theoretical values could then be compared with experimental data if it becomes available. Furthermore, DFT can be used to calculate other important electronic properties such as the molecular dipole moment, atomic charges, and the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Global/Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a useful approach to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Local reactivity descriptors , such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. This information is crucial for understanding and predicting the regioselectivity of its chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

For this compound, an MEP analysis would reveal distinct regions of varying electrostatic potential, guiding the prediction of its interactive behavior. researchgate.net

Negative Potential Regions (Red/Yellow): These areas correspond to high electron density and are indicative of nucleophilic sites, prone to electrophilic attack. In the case of this compound, the most negative potential regions are expected to be localized around the oxygen atoms of the carbonyl groups (both the ketone and the ester) and the fluorine atom due to their high electronegativity and the presence of lone pair electrons. These sites are the most likely points of interaction with electrophiles or proton donors.

Positive Potential Regions (Blue): These areas signify electron-deficient regions and are susceptible to nucleophilic attack. The hydrogen atoms, particularly the alpha-hydrogens situated between the two carbonyl groups and the hydrogens of the methyl group, would exhibit positive electrostatic potential. The most positive potential would likely be associated with the protons on the carbon adjacent to the fluorine atom and the ester group.

Neutral Regions (Green): These areas represent regions with a near-zero potential, typically found over the carbon backbone of the molecule.

The MEP map provides a qualitative prediction of reactivity. For instance, the electron-rich oxygen atoms are prime candidates for protonation or coordination to Lewis acids, while the electron-deficient carbon atoms of the carbonyl groups are susceptible to attack by nucleophiles.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen (Ketone) | Highly Negative | Red | Nucleophilic; site for electrophilic attack/H-bonding |

| Carbonyl Oxygen (Ester) | Highly Negative | Red | Nucleophilic; site for electrophilic attack/H-bonding |

| Fluorine Atom | Negative | Yellow/Orange | Nucleophilic; potential for halogen bonding |

| Carbonyl Carbons | Positive | Light Blue | Electrophilic; site for nucleophilic attack |

| Alpha-Hydrogens | Moderately Positive | Cyan/Green | Acidic; potential for deprotonation |

| Methyl Group Hydrogens | Slightly Positive | Green | Weakly electrophilic |

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry, crystal packing, and physical properties of a compound. nih.gov Techniques like Hirshfeld surface analysis provide detailed quantitative and qualitative information about these non-covalent interactions. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that defines the space a molecule occupies within a crystal, allowing for the partitioning of crystal electron density into molecular fragments. nih.gov This analysis generates a three-dimensional surface colored according to various properties (like dnorm, di, de) and two-dimensional "fingerprint plots" that summarize the intermolecular contacts. nih.gov

For a hypothetical crystal structure of this compound, a Hirshfeld analysis would quantify the different types of intermolecular contacts:

dnorm Surface: This surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

2D Fingerprint Plots: These plots provide a summary of all intermolecular contacts. Each point on the plot corresponds to a specific pair of distances (di and de) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of these plots reveal the prevalence of different types of interactions.

Hydrogen Bonding

Given its structure, this compound can participate in various weak hydrogen bonds. The carbonyl oxygens are strong hydrogen bond acceptors. The fluorine atom can also act as a weak hydrogen bond acceptor. The alpha-hydrogens and methyl hydrogens can act as hydrogen bond donors. In a crystal lattice, one would expect to observe C-H···O and potentially C-H···F interactions, which would be visible as distinct spikes or wings on the 2D fingerprint plots.

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Atoms Involved | Expected Contribution | Features on 2D Fingerprint Plot |

| Hydrogen Bonding | O···H-C | Significant | Sharp, distinct spikes at low di/de values |

| Halogen Bonding | F···H-C | Moderate | Broader wings, indicating weaker interactions |

| van der Waals Forces | H···H | High | Large, diffuse region in the center of the plot |

| van der Waals Forces | C···H | Moderate | "Wing-like" features on either side of the H···H region |

| van der Waals Forces | O···O | Minor | Points at the extremities of the plot |

Computational Simulations for Reaction Mechanism Elucidation and Prediction

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict reaction outcomes, and understand the factors controlling selectivity. For a reactive molecule like this compound, Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways.

A key application would be to study the mechanism of reactions involving this β-ketoester, such as alkylation, acylation, or condensation reactions. For example, in a base-catalyzed alkylation, computational simulations could:

Model the Reactants and Reagents: The initial geometries of this compound, the base, and the alkylating agent would be optimized.

Locate the Transition State: The enolate formation (deprotonation at the α-carbon) is a critical step. Calculations would identify the transition state structure for this proton transfer, determining the activation energy. The subsequent nucleophilic attack of the enolate on an electrophile would also have a distinct transition state.

Predict Regioselectivity: The molecule possesses two carbonyl groups and a fluorinated carbon, offering multiple potential reaction sites. Computational models can predict the favored reaction pathway by comparing the activation energies for competing mechanisms, such as O-alkylation versus C-alkylation of the enolate intermediate.

For instance, a computational study could compare the reaction pathway of this compound with its non-fluorinated or chlorinated analogs (e.g., Methyl 4-chloro-3-oxobutanoate) to understand the electronic effect of the fluorine atom on the reaction kinetics and selectivity. nih.gov

Table 3: Illustrative Computational Data for a Hypothetical Base-Catalyzed Reaction

| Step in Reaction Mechanism | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | M4FO + Base | 0.0 | Cα-H bond length |

| Transition State 1 (TS1) | [Base···H···Cα-M4FO]⁻ | +15.2 | Breaking Cα-H bond, forming Base-H bond |

| Intermediate | Enolate + Protonated Base | +5.4 | Planar enolate structure |

| Transition State 2 (TS2) | [Enolate···Electrophile]‡ | +12.8 | Forming Cα-Electrophile bond |

| Products | Alkylated M4FO + Base | -10.5 | New C-C bond length |

(Note: The energy values are hypothetical and for illustrative purposes only.)

Future Research Directions and Sustainable Chemical Development

Exploration of Novel and More Efficient Synthetic Pathways for Fluorinated Building Blocks

The synthesis of fluorinated building blocks is a cornerstone of modern organic chemistry. While existing methods are effective, there is a continuous drive to develop more efficient, scalable, and versatile synthetic routes. A significant gap exists between the discovery of new synthetic pathways for introducing fluorine and the methods commonly used to produce new fluorinated building blocks for drug discovery. Future research will likely focus on bridging this gap.

One promising area is the evolution of halofluorination and related reactions. These methods, which involve the electrophilic activation of olefins followed by nucleophilic fluorination, provide an economical route to vicinal halofluorides that can be further transformed. Research is ongoing to expand the scope of these reactions to a wider variety of substrates and to improve reaction yields and stereocontrol.

Another key strategy involves the direct C-H fluorination, which avoids the need for pre-functionalized substrates. This approach is highly desirable for late-stage functionalization in drug discovery. Developing transition metal-catalyzed or radical-mediated C-H fluorination methods that offer high regioselectivity and functional group tolerance remains a major goal.

| Synthetic Strategy | Description | Potential Advantages |

| Halofluorination | Anti-addition of a halogen and fluorine across a double bond. | Utilizes cheap and readily available reagents. |

| Direct C-H Fluorination | Direct replacement of a C-H bond with a C-F bond. | Avoids pre-functionalization, ideal for late-stage synthesis. |

| Deoxyfluorination | Introduction of fluorine with concomitant removal of oxygen (e.g., OH to F, C=O to CF2). | Important method for synthesizing various fluorinated compounds. |

| Engineered Biosynthesis | Using engineered biological pathways to incorporate fluorine into natural product scaffolds. | Offers potential for scalable and sustainable production of complex fluorinated molecules. |

Discovery of New Reactivity Modes and Selective Transformations

The discovery of novel reagents and catalytic systems is pivotal for expanding the toolkit of organofluorine chemistry. The last decade has seen a surge in the development of bench-stable fluorinating reagents and new catalytic strategies, including transition metal catalysis, photoredox catalysis, and electrochemical methods.

Future research will aim to uncover new modes of reactivity that allow for previously inaccessible transformations. For instance, developing catalysts for the selective and direct incorporation of fluoride (B91410) ions into unreactive sp3 C-H bonds is a significant challenge and an active area of research. The ability to control regioselectivity in the fluorination of complex molecules, particularly those with multiple potential reaction sites, is a primary objective.

Advancements in asymmetric fluorination are also crucial. While catalytic asymmetric methods have advanced, they often lag behind non-asymmetric techniques. The development of new chiral catalysts and a deeper understanding of reaction mechanisms are necessary to achieve high enantioselectivity in a broader range of fluorination reactions. This includes metal-catalyzed reactions involving enolates, which can provide a rigid chiral environment for the substrate.

Expanding Synthetic Applications in the Construction of Functionally Diverse Molecular Architectures

Fluorinated compounds are integral to the development of new drugs, agrochemicals, and advanced materials. The introduction of fluorine can profoundly alter a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a powerful strategy in medicinal chemistry.

Future applications will focus on using fluorinated building blocks like Methyl 4-fluoro-3-oxobutanoate to construct increasingly complex and functionally diverse molecular architectures. There is a clear trend toward incorporating a wider variety of fluorinated groups beyond the common F or CF3 moieties on aromatic rings. These include fluoroalkyl, gem-difluoro, and fluoroalkoxy groups in aliphatic and heterocyclic systems.

The use of fluorine in diagnostics is another expanding area. The fluorine isotope ¹⁸F is a key component in Positron Emission Tomography (PET) scanning, a vital tool for diagnosing and treating diseases like cancer. Research into new ¹⁸F-labeling technologies is expected to lead to the development of novel PET imaging agents. Furthermore, fluorinated molecules are finding applications in materials science, including the synthesis of fluoropolymers and ionic liquids.

| Application Area | Role of Fluorinated Compounds |

| Pharmaceuticals | Enhance metabolic stability, bioavailability, and binding affinity of drugs. |

| Agrochemicals | Improve potency and environmental persistence of pesticides and herbicides. |

| Diagnostics | Used in PET imaging (¹⁸F) and as contrast agents. |

| Materials Science | Precursors for fluoropolymers, components of ionic liquids, and used to modify materials like graphene. |

Further Integration of Green Chemistry Principles in Fluorination Methodologies

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming increasingly important in fluorination chemistry. Traditional fluorination methods often rely on hazardous reagents and harsh reaction conditions.

A key focus of future research is the development of safer and more sustainable fluorination processes. This includes the use of less hazardous and more readily available fluorine sources, such as alkali metal fluorides like potassium fluoride (KF). Researchers are designing synthetic catalysts that can mimic the action of natural fluorinase enzymes, enabling the use of these milder fluoride sources under ambient conditions.

Other green chemistry principles being integrated into fluorination methodologies include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product.

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical CO₂.

Energy Efficiency : Developing reactions that proceed at ambient temperature and pressure to minimize energy consumption.

Catalysis : Using catalytic reagents in place of stoichiometric ones to reduce waste.

Renewable Feedstocks : Utilizing renewable raw materials whenever possible.

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps that generate waste.

Electrocatalytic reactions and continuous-flow systems are also being explored as ways to make fluorination chemistry safer and more environmentally friendly.

Advancements in Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the field of organofluorine chemistry, computational tools are increasingly used to design new synthetic pathways and predict the reactivity of fluorinating reagents.

Machine learning and artificial intelligence are emerging as powerful methods for predicting the strength and reactivity of N-F fluorinating reagents, which can be resource-intensive to evaluate experimentally. These models can use simple molecular representations, like SMILES strings, to predict the properties of a wide range of reagents.

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, such as those in allylic fluorination reactions. These calculations help researchers understand the intricacies of interactions between substrates and fluorinating agents. Molecular dynamics simulations are also employed to study the chemical composition and formation mechanisms of products in reactions involving fluorine.

Future advancements in this area will likely focus on developing more accurate and efficient computational models for predicting the site- and regioselectivity of fluorination reactions on complex molecules. These predictive tools will be invaluable for synthetic chemists in planning efficient and selective syntheses, ultimately accelerating the discovery and development of new fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.